![molecular formula C7H5BrClN3 B11863365 5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11863365.png)
5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine
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Overview
Description
5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine: is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of bromine and chlorine atoms at the 5 and 7 positions, respectively, and a methyl group at the 1 position of the imidazo[4,5-b]pyridine core. The imidazo[4,5-b]pyridine scaffold is known for its diverse biological activities and is a key structural motif in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with N-methylimidazole in the presence of a base, followed by bromination at the 5-position . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted imidazo[4,5-b]pyridine derivative .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications. Research indicates that derivatives of 5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine exhibit significant biological activities:
- Antitumor Activity: Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, in vitro assays revealed cytotoxic effects against MDA-MB-231 (triple-negative breast cancer) and SNB-19 (glioblastoma), with IC50 values ranging from 0.76 to 15.40 μM .
- Kinase Inhibition: It has been identified as a potential inhibitor of key kinases involved in cancer progression, such as Aurora A kinase and FLT3 kinase, thereby influencing cell cycle regulation .
- Antiparasitic Activity: Some derivatives have shown effectiveness against Trypanosoma brucei, the causative agent of sleeping sickness, indicating a broader scope for therapeutic applications .
Biological Mechanisms
The mechanism of action involves interaction with specific molecular targets:
- Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
- Receptor Modulation: It may modulate receptor activity by interacting with G-protein coupled receptors (GPCRs) and ion channels, influencing cellular signaling pathways .
Cytotoxicity Against Cancer Cell Lines
In one study evaluating the cytotoxic effects of various imidazo[4,5-b]pyridine derivatives, significant activity was reported against human cancer cell lines such as MDA-MB-231 and SNB-19. The results indicated effective concentrations for inhibiting cell proliferation through structure-activity relationship (SAR) studies .
Aurora A Kinase Inhibition
Another study focused on the inhibition of Aurora A kinase by derivatives of this compound. The findings suggest that modifications to the imidazo[4,5-b]pyridine scaffold could enhance inhibitory effects against this critical enzyme involved in cell cycle regulation .
Activity Against Trypanosoma brucei
Research investigating the antiparasitic properties revealed that certain derivatives exhibited potent activity against Trypanosoma brucei. This highlights the compound's potential for developing new treatments for parasitic infections .
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound may also modulate receptor activity by interacting with receptor binding sites, thereby influencing cellular signaling pathways .
Molecular Targets and Pathways:
Enzymes: Inhibition of kinases and proteases.
Receptors: Modulation of G-protein coupled receptors (GPCRs) and ion channels.
Comparison with Similar Compounds
5-Bromo-7-chloro-1H-imidazo[4,5-b]pyridine: Lacks the methyl group at the 1 position.
5-Bromo-7-chloro-1-methyl-1H-imidazo[1,2-a]pyridine: Different positioning of the nitrogen atoms in the ring structure.
5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-c]pyridine: Variation in the ring fusion pattern.
Uniqueness: The presence of both bromine and chlorine atoms, along with the methyl group, imparts unique chemical and biological properties to 5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine. These substitutions enhance its reactivity and potential for diverse applications compared to its analogs .
Biological Activity
5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a complex fused ring structure that incorporates both imidazole and pyridine moieties, with bromine and chlorine substituents that enhance its chemical reactivity and biological profile.
- Molecular Formula : C7H5BrClN3
- Molecular Weight : 246.49 g/mol
- CAS Number : 1823343-76-5
Biological Activities
Research has demonstrated that derivatives of imidazo[4,5-b]pyridine, including this compound, exhibit significant biological activities. These include:
- Antitumor Activity : Various studies have indicated that this compound can inhibit the growth of certain cancer cell lines. For instance, in vitro studies have shown that derivatives can exhibit potent cytotoxic effects against human cancer cells, with IC50 values indicating effective concentrations for inhibiting cell proliferation.
- Kinase Inhibition : The compound has been identified as a potential inhibitor of various kinases, including Aurora A kinase and FLT3 kinase. These kinases are critical in cell cycle regulation and are often implicated in cancer progression.
- Antiparasitic Activity : Some derivatives have been studied for their effectiveness against Trypanosoma brucei, the causative agent of sleeping sickness. The structure-activity relationship (SAR) studies suggest that modifications to the imidazo[4,5-b]pyridine scaffold can enhance activity against this target.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
- A study evaluating the cytotoxic effects of various imidazo[4,5-b]pyridine derivatives reported that this compound exhibited significant activity against several human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and SNB-19 (glioblastoma) with IC50 values ranging from 0.76 to 15.40 μM .
- Aurora A Kinase Inhibition
- Activity Against Trypanosoma brucei
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
6-Bromo-2-(3-isopropyl-1-methylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine | Contains a pyrazole moiety | Inhibitor of p21-activated kinase 4 |
7-Trifluoromethylimidazo[4,5-b]pyridine | Trifluoromethyl group at position 7 | Enhanced lipophilicity and potential bioactivity |
2-Aminoimidazo[4,5-b]pyridine | Amino group at position 2 | Known for antitumor activity |
Properties
Molecular Formula |
C7H5BrClN3 |
---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
5-bromo-7-chloro-1-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5BrClN3/c1-12-3-10-7-6(12)4(9)2-5(8)11-7/h2-3H,1H3 |
InChI Key |
XAWPSUZTCQSXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=CC(=N2)Br)Cl |
Origin of Product |
United States |
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